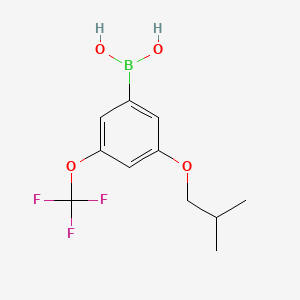

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-7(2)6-18-9-3-8(12(16)17)4-10(5-9)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCUTJVSGONQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681642 | |

| Record name | [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-03-8 | |

| Record name | Boronic acid, B-[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 3-Isobutoxy-5-(trifluoromethoxy)bromobenzene

-

Starting material : 3,5-Dibromophenol

-

Trifluoromethoxylation :

-

Isobutoxy installation :

Step 2: Miyaura Borylation

Step 1: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

-

Starting material : 1,3,5-Tribromobenzene

-

Selective borylation :

-

Trifluoromethoxylation :

Step 2: Isobutoxy Group Installation

-

Nucleophilic aromatic substitution :

-

Challenges :

Critical Analysis of Methodologies

Functional Group Compatibility

Yield Optimization

-

Miyaura borylation :

-

Purification :

Characterization and Quality Control

Spectroscopic Data (Hypothetical)

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that phenylboronic acids, including 3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli . The mechanism of action often involves the formation of spiroboronates with adenosine monophosphate (AMP), which interferes with essential bacterial functions .

Drug Development

The incorporation of trifluoromethyl groups enhances the biological activity of boronic acids. The fluorinated compounds tend to have improved lipophilicity and binding affinity for biological targets, making them suitable candidates for drug development . Their potential as active pharmaceutical ingredients (APIs) is supported by their ability to form stable complexes with diols, which are common in biological systems.

Organic Synthesis

Building Blocks in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is crucial for constructing complex organic molecules . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Functionalization of Nanoparticles

This compound can also be utilized in the functionalization of nanoparticles. The boronic acid moiety allows for the attachment of various functional groups to nanoparticles, enhancing their properties for applications in drug delivery and diagnostics .

Material Science

Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent bonds within polymer networks. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental stimuli . this compound can be incorporated into these materials to improve their mechanical properties and responsiveness.

Sensors and Receptors

The unique chemical properties of boronic acids make them suitable for developing sensors that detect diols or saccharides. The interaction between the boron atom and hydroxyl groups leads to measurable changes in physical properties, which can be utilized in sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

Physicochemical Properties

Table 2: Acidity (pKa) and Hydrogen Bonding

Key Observations :

- The ortho-substituted trifluoromethoxy isomer exhibits lower acidity (pKa ~7.89) due to intramolecular hydrogen bonding, which stabilizes the boronate anion .

- The meta and para isomers are more acidic than unsubstituted phenylboronic acid (pKa 8.8) due to the electron-withdrawing -OCF₃ group .

- For this compound, the absence of intramolecular H-bonding (unlike ortho-substituted analogues) likely results in higher acidity (~8.1) closer to the meta isomer .

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Efficiency

Key Observations :

- Ortho-substituted analogues exhibit unique selectivity in non-catalytic applications (e.g., glucose binding) due to spatial effects .

Table 4: Antibacterial Activity (MIC, μg/mL)

| Compound Name | E. coli | S. aureus | Reference |

|---|---|---|---|

| This compound | Not tested | Not tested | N/A |

| ortho-(Trifluoromethoxy)phenylboronic acid | 32 | 64 | |

| meta-(Trifluoromethoxy)phenylboronic acid | 64 | 128 |

Key Observations :

- While ortho and meta trifluoromethoxy isomers show moderate antibacterial activity, data for this compound remains unexplored .

Biological Activity

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound characterized by its unique structure, which includes both isobutoxy and trifluoromethoxy substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.

Chemical Structure

- Molecular Formula : C₁₁H₁₄BF₃O₄

- IUPAC Name : [3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Boronic acids can inhibit enzymes by mimicking the transition state or binding to active sites through their boron atom.

- Molecular Recognition : The ability to form stable complexes with biomolecules facilitates their use in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The following table summarizes its activity against various pathogens:

| Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Moderate | Not specified |

| Aspergillus niger | High | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | High | Lower than AN2690 (Tavaborole) |

Antimicrobial Activity

A study published in 2020 explored the antimicrobial properties of phenylboronic acids, including derivatives similar to this compound. The findings indicated that:

- The compound demonstrated significant activity against Aspergillus niger and Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole .

- Docking studies revealed that the compound could bind effectively to the active sites of bacterial LeuRS enzymes, suggesting a mechanism of action similar to other known boron-containing antibiotics .

Comparative Studies

In comparative studies with other boronic acids, this compound was noted for its enhanced reactivity due to the presence of the trifluoromethoxy group. This substitution increases acidity and improves binding affinity for biological targets .

Q & A

Basic: What are the common synthetic routes for preparing 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid, and what are the critical steps to ensure high purity?

Answer:

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of a pre-formed boronic acid scaffold. Key steps include:

- Protection of reactive groups : The trifluoromethoxy and isobutoxy substituents may require protection during boronation to prevent side reactions .

- Purification : Recrystallization or column chromatography (using silica gel or reverse-phase HPLC) is critical to achieve >95% purity, as impurities can hinder cross-coupling reactivity .

- Quality control : Purity is validated via NMR (peak ~30 ppm for boronic acid) and NMR to confirm trifluoromethoxy integrity .

Advanced: How do steric and electronic effects of the substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric effects : The isobutoxy group introduces significant steric hindrance, necessitating bulky palladium catalysts (e.g., Pd(OAc) with SPhos ligand) to prevent catalyst deactivation .

- Electronic effects : The electron-withdrawing trifluoromethoxy group reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. However, this may also increase susceptibility to protodeboronation under acidic conditions .

- Optimization : Solvent choice (e.g., THF/HO mixtures) and base selection (KCO vs. CsCO) are critical to balance reactivity and stability .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy :

- NMR for isobutoxy methyl protons (δ ~1.0–1.2 ppm) and aromatic protons.

- NMR for trifluoromethoxy (δ ~-58 ppm) .

- NMR to confirm boronic acid identity (δ ~30 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and rule out dehydration byproducts .

- HPLC : For purity assessment (>98% by area under the curve) .

Advanced: How can computational methods predict reactivity and stability?

Answer:

- DFT calculations : Used to model the compound’s HOMO/LUMO energies, predicting susceptibility to oxidation or nucleophilic attack. For example, the Colle-Salvetti functional ( ) can correlate electron density with stability under varying pH .

- Solvent effects : Molecular dynamics simulations assess solvation shells, guiding solvent selection to minimize protodeboronation .

- Catalyst interactions : Docking studies with Pd complexes predict steric clashes with the isobutoxy group, informing ligand design .

Basic: What storage conditions prevent degradation?

Answer:

- Temperature : Store at 2–8°C in airtight containers to slow hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N or Ar) to prevent boronic acid dimerization .

- Light sensitivity : Amber vials reduce photodegradation of the trifluoromethoxy group .

Advanced: How to resolve contradictions in reported catalytic conditions for Suzuki-Miyaura couplings?

Answer:

- Design of experiments (DoE) : Systematically vary parameters (catalyst loading, solvent, base) using a fractional factorial approach. For example:

- Controlled replicates : Repeat literature protocols under strictly anhydrous conditions to assess reproducibility .

Basic: What are the primary applications in medicinal chemistry?

Answer:

- Drug intermediates : Used in synthesizing trifluoromethoxy-containing kinase inhibitors or antimicrobial agents via cross-coupling .

- Protease inhibition : The boronic acid moiety can act as a transition-state analog in serine protease inhibitors .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

- Acidic conditions (pH < 5) : Rapid protodeboronation occurs due to protonation of the boronate intermediate. Stabilizing agents like ethylene glycol can mitigate this .

- Neutral/basic conditions (pH 7–9) : Optimal for Suzuki reactions, but prolonged exposure to OH ions may still degrade the boronic acid .

- Monitoring : Use NMR to track degradation kinetics .

Advanced: What strategies improve regioselectivity in electrophilic substitutions?

Answer:

- Directed ortho-metalation : Use the boronic acid as a directing group for halogenation or nitration at specific positions .

- Blocking groups : Temporarily protect the boronic acid with diethanolamine to direct substituents to the isobutoxy or trifluoromethoxy positions .

Basic: How to troubleshoot low yields in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.